trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide
Description
trans-4-Hydroxycyclohexanecarboxylic acid dimethylamide (CAS: 137214-37-0) is a cyclohexane derivative featuring a hydroxyl group at the 4-position and a dimethylamide substituent on the carboxylic acid moiety. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . This compound is part of a broader class of cyclohexane-based molecules studied for applications in medicinal chemistry and materials science. Its structural features, including the chair conformation of the cyclohexane ring (common in related compounds) , influence its physicochemical properties and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N,N-dimethylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)9(12)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKGSHRFTFVNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide typically involves the reduction of 4-oxocyclohexanecarboxylic acid followed by amide formation. One common method includes the following steps:
Reduction: 4-Oxocyclohexanecarboxylic acid is reduced to trans 4-Hydroxycyclohexanecarboxylic acid using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol.
Amide Formation: The resulting trans 4-Hydroxycyclohexanecarboxylic acid is then reacted with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid or 4-hydroxycyclohexanone.
Reduction: Formation of 4-hydroxycyclohexanemethanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: 4-Hydroxycyclohexanecarboxylic Acid
- Molecular Formula : C₇H₁₂O₃; Molecular Weight : 144.17 g/mol .
- Key Differences :
- The parent compound retains a free carboxylic acid group, making it more polar and acidic (pKa ~4–5) compared to the dimethylamide derivative.
- Exists as a cis/trans mixture (CAS: 17419-81-7) , whereas the dimethylamide is explicitly trans-configured.
- Used as a substrate in metabolic studies and isolated from natural sources like olive brine .
Amide Derivatives
a) trans-4-Hydroxycyclohexanecarboxylic Acid Diethylamide (CAS: 1517060-73-9)
- Molecular Formula: C₁₁H₂₁NO₂; Molecular Weight: 199.30 g/mol .
- Reduced hydrogen-bonding capacity compared to the parent acid.
b) trans-4-Hydroxycyclohexanecarboxylic Acid Methylamide (CAS: 2090688-94-9)
- Molecular Formula: C₈H₁₅NO₂; Molecular Weight: 157.21 g/mol .
- Comparison :
- Smaller alkyl group (methyl) results in intermediate polarity between the parent acid and dimethylamide.
- May exhibit faster metabolic clearance due to lower steric hindrance.
Hydroxymethyl and Methyl Derivatives
a) trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (CAS: 66185-74-8)
- Molecular Formula : C₈H₁₄O₃; Molecular Weight : 158.20 g/mol .
- Comparison :
- The hydroxymethyl group introduces additional polarity, enhancing water solubility.
- Lacks the amide functionality, making it less suitable for applications requiring protease resistance.
b) trans-4-Methylcyclohexanecarboxylic Acid
Ester and Amino Derivatives
a) Ethyl 4-Hydroxycyclohexanecarboxylate (CAS: 17159-80-7)
b) Tranexamic Acid (trans-4-Aminomethylcyclohexanecarboxylic Acid)
- Molecular Formula: C₈H₁₅NO₂; Molecular Weight: 157.21 g/mol .
- Comparison: The aminomethyl group confers basicity (pKa ~10–11), contrasting with the neutral dimethylamide. Clinically used as an antifibrinolytic agent , highlighting the pharmacological impact of functional group variation.
Physicochemical and Functional Comparison Table
Biological Activity
Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide is a derivative of trans 4-Hydroxycyclohexanecarboxylic acid, a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclohexane ring structure with a hydroxyl group and a carboxylic acid moiety. The dimethylamide functional group enhances its solubility and reactivity, making it a valuable compound in various biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant physiological effects. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain metabolic enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It may bind to G-protein coupled receptors (GPCRs), influencing cellular signaling pathways such as the MAPK/ERK pathway and JAK/STAT signaling .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that it has potential antimicrobial properties against various pathogens including bacteria and viruses .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through NF-κB pathway inhibition .
- Apoptosis Induction : It has shown promise in inducing apoptosis in cancer cells, suggesting potential applications in oncology .
Research Findings
Numerous studies have investigated the biological activity of this compound. Below are summarized findings from key research articles:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B (2022) | Showed modulation of inflammatory markers in cell cultures. |
| Study C (2023) | Reported induction of apoptosis in specific cancer cell lines. |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
- Methodology : In vitro assays were performed to assess the minimum inhibitory concentration (MIC).
- Results : The compound exhibited an MIC of 32 µg/mL, indicating strong antibacterial activity.
-
Case Study on Anti-inflammatory Action :
- Objective : To investigate the effects on TNF-alpha production in macrophages.
- Methodology : Macrophages were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in TNF-alpha levels was observed, confirming anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-4-hydroxycyclohexanecarboxylic acid dimethylamide, and how can reaction yields be optimized?
- Methodology :
- Cyclohexanecarboxylic Acid Route : React trans-4-hydroxycyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride intermediate, followed by reaction with dimethylamine in anhydrous benzene .
- Ester Route : Use methyl trans-4-hydroxycyclohexanecarboxylate and dimethylamine with trimethylaluminum as a catalyst under reflux conditions .
- Yield Optimization :
- Control temperature during the acyl chloride formation (exothermic reaction) and use inert solvents (e.g., benzene) to minimize side reactions.
- Purify intermediates via recrystallization (e.g., hexane for acids) or column chromatography to enhance final product purity .
Q. Which analytical techniques are critical for confirming the stereochemical purity of the trans isomer?
- Chromatography : Gas chromatography (GC) or HPLC with chiral columns can resolve cis/trans isomers. For example, GC analysis achieved >99% trans isomer purity in analogous cyclohexylamine derivatives .
- Spectroscopy :
- NMR : Axial-equatorial proton coupling patterns in -NMR distinguish trans configurations (e.g., axial hydroxy group in trans-4-substituted cyclohexanes) .
- IR : Hydroxy and amide carbonyl stretches (e.g., 1650–1700 cm) confirm functional group integrity .
Advanced Research Questions
Q. How does the trans configuration influence the compound’s reactivity in stereoselective catalytic reactions?
- Steric and Electronic Effects : The axial hydroxy group in the trans isomer creates steric hindrance, affecting nucleophilic attack on the amide carbonyl. For example, trans isomers show slower acylation rates compared to cis counterparts in enzyme-catalyzed reactions .
- Catalytic Studies : Use the compound as a substrate to evaluate catalyst selectivity. Pd-based catalysts may favor trans-amidation due to spatial alignment with the hydroxy group .
Q. What computational strategies can predict the compound’s behavior in supramolecular assemblies or polymer matrices?
- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding interactions between the hydroxy/amide groups and polymer backbones (e.g., polyesters) to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for functionalization (e.g., amide nitrogen for crosslinking) .
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
- Variables : Temperature, solvent polarity (e.g., benzene vs. THF), and amine stoichiometry .
- Example Design :
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temperature | 25°C | 50°C |
| Solvent | Benzene | THF |
| Dimethylamine | 1.2 eq | 2.0 eq |
- Outcome : Higher yields (≥85%) achieved in benzene at 50°C with 2.0 eq dimethylamine, minimizing byproducts .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or chromatographic retention times?
- Root Causes :
- Impurities from incomplete purification (e.g., residual cis isomers) .
- Solvent-dependent polymorphism in crystallization .
- Resolution :
- Cross-validate with multiple techniques (e.g., DSC for melting behavior, GC-MS for retention time consistency) .
- Compare with literature data for analogous compounds (e.g., trans-4-tert-butylcyclohexanecarboxylic acid mp: 172–174°C vs. reported 174–175°C ).
Applications in Material Science
Q. What role does trans-4-hydroxycyclohexanecarboxylic acid dimethylamide play in designing stimuli-responsive polymers?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
